DecarboxyBiotin-Alkyne
Description
Significance in Contemporary Chemical Biology and Proteomics Research
The significance of Decarboxybiotin-Alkyne lies in its application as a versatile labeling reagent. Its alkyne handle allows it to be covalently attached to molecules bearing a complementary azide (B81097) group through a reaction called copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. iris-biotech.demedchemexpress.com This enables the "biotinylation" of specific target molecules. Once tagged with biotin (B1667282), these molecules can be easily detected, purified, and quantified using streptavidin-based affinity methods. iris-biotech.de
In proteomics, a key application is in Biorthogonal Noncanonical Amino Acid Tagging (BONCAT). nih.govnih.gov In this technique, cells are cultured with an amino acid analog containing an azide group, such as azidohomoalanine (AHA), which gets incorporated into newly synthesized proteins. nih.gov After cell lysis, this compound can be "clicked" onto these azide-modified proteins. The resulting biotin tag allows for the selective enrichment of these newly synthesized proteins, separating them from the pre-existing proteome. This strategy enables researchers to study dynamic changes in protein synthesis in response to various stimuli or perturbations. nih.gov
Recent research has demonstrated the utility of this approach, comparing different biotin-alkyne reagents to optimize the sensitivity of detecting newly synthesized proteins by mass spectrometry. nih.gov Beyond proteomics, this compound and similar analogs have been used to develop inhibitors for enzymes like Staphylococcus aureus biotin protein ligase, highlighting their potential in screening and drug discovery. iris-biotech.de
Historical Context of Alkyne-Functionalized Probes in Research
The use of alkynes as functional groups in chemical biology probes is intrinsically linked to the development of bioorthogonal chemistry. escholarship.orgwm.edu Terminal alkynes were identified as powerful bioorthogonal handles for several reasons: they are stable, small, minimally disruptive to the function of the biomolecule they are attached to, and, crucially, they are rare in biological systems, preventing unwanted side reactions. escholarship.org
The initial breakthrough for alkyne probes was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comnobelprize.org This reaction is extremely efficient and forms a stable triazole linkage. nobelprize.org However, a significant limitation emerged for applications in living systems: the copper catalyst required for the reaction is toxic to cells. wikipedia.org
This challenge spurred the next major innovation: strain-promoted azide-alkyne cycloaddition (SPAAC), or copper-free click chemistry, developed by Carolyn Bertozzi and her colleagues. nih.gov This reaction utilizes a strained cyclooctyne (B158145), a ring-shaped alkyne, which is highly reactive towards azides without the need for a metal catalyst. nih.govwikipedia.org The relief of ring strain drives the reaction forward, making it suitable for use in living cells and even whole organisms. nih.gov The development of SPAAC led to the creation of various cyclooctyne reagents, each with improved properties such as better water solubility and faster reaction kinetics, further expanding the toolkit for bioorthogonal research. wikipedia.org
Conceptual Framework of Bioorthogonal Chemistry in Biological Systems
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with or being perturbed by the native biochemical processes. wikipedia.orgacs.org The term, coined by Carolyn R. Bertozzi, is derived from the mathematical concept of orthogonality, where two entities can operate independently. wikipedia.orgacs.org For a reaction to be considered bioorthogonal, it must meet several stringent criteria: acs.org
Selectivity: The reacting partners must only react with each other, ignoring the vast array of other functional groups present in a biological environment. wikipedia.org
Biological Inertness: The functional groups and the resulting covalent bond must be non-toxic and not disrupt the normal physiology of the organism. wikipedia.orgpcbiochemres.com
Favorable Kinetics: The reaction must proceed quickly at physiological temperatures, pH, and in aqueous environments, even at the low concentrations typical of biological studies. wikipedia.orgacs.org
Abiotic Nature: The reactive groups should be abiotic, meaning they are not naturally found in the biological system under study, which ensures their unique reactivity. wikipedia.org
The typical application of bioorthogonal chemistry involves a two-step process. wikipedia.orgacs.org First, a biomolecule of interest is tagged with a "chemical reporter" or bioorthogonal handle, such as an alkyne or an azide. This is often achieved through metabolic labeling, where a cell is fed a precursor molecule containing the handle. nih.govacs.org In the second step, a probe molecule containing the complementary functional group (e.g., an azide to react with an alkyne) is introduced. This probe often carries a payload for detection (like a fluorophore) or purification (like biotin). wikipedia.org
This strategy has enabled the study of a wide range of biomolecules, including proteins, glycans, and lipids, in their native environment. nih.govwikipedia.org Several key bioorthogonal reactions have been developed, each with distinct advantages, providing a versatile chemical toolbox for biologists. nih.gov
Table 2: Comparison of Major Bioorthogonal Reactions
| Reaction | Key Features | Common Use |
|---|---|---|
| Staudinger Ligation | The first bioorthogonal reaction; involves an azide and a modified triarylphosphine. No catalyst needed but has relatively slow kinetics. wikipedia.orgpcbiochemres.com | Early bioorthogonal studies; applications requiring high selectivity where speed is not critical. acs.org |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient and versatile "click" reaction between an azide and a terminal alkyne. Requires a Cu(I) catalyst. medchemexpress.comnobelprize.org | In vitro labeling, bioconjugation, materials science. Limited in live cells due to copper toxicity. wikipedia.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry between an azide and a strained cyclooctyne. Driven by ring strain. nih.govwikipedia.org | Live-cell imaging, in vivo labeling in organisms, proteomics. nih.gov |
| Tetrazine Ligation | An inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene). Extremely fast kinetics. pcbiochemres.comnih.gov | Applications requiring very rapid labeling, in vivo imaging. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(3aS,4S,6aR)-4-hept-6-ynyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-3-4-5-6-7-10-11-9(8-16-10)13-12(15)14-11/h1,9-11H,3-8H2,(H2,13,14,15)/t9-,10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFZBYFQQMRYQB-DCAQKATOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Decarboxybiotin Alkyne and Its Derivatives
Strategies for Alkyne Moiety Incorporation
The introduction of an alkyne group onto the decarboxybiotin scaffold is a critical step that enables its use in bioorthogonal conjugation reactions. Synthetic strategies are tailored to produce either terminal or internal alkynes, each offering distinct advantages for subsequent chemical modifications.
Approaches to Terminal Alkyne Synthesis
The synthesis of a terminal alkyne derivative of d-biotin provides a valuable alternative to traditional biotinylation methods that rely on the molecule's carboxylic acid group. nih.govacs.org An efficient and widely cited approach involves a palladium-catalyzed Sonogashira coupling reaction. nih.govacs.org This method allows for the creation of carbon-linked biotin (B1667282) derivatives, which have been shown to maintain strong binding to avidin (B1170675) and streptavidin, confirming their utility in affinity-based purification and bioanalytical applications. nih.govacs.org
The synthesis can be initiated from a suitably protected biotin derivative, which is modified to introduce a reactive site for the coupling reaction. The terminal alkyne is then installed, yielding the desired Decarboxybiotin-Alkyne. nih.govacs.orgiris-biotech.deiris-biotech.de This synthetic route is significant because it preserves the core biotin structure necessary for recognition while providing a terminal alkyne handle (–C≡CH) for highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. medchemexpress.combiotium.com This "click" reactivity is fundamental to its application in labeling biomolecules. iris-biotech.de
Further methods for generating terminal alkynes from other functional groups, such as the fragmentation of tetrazoles derived from carbonyl compounds, also exist in the broader field of organic synthesis and could be adapted for biotin derivatives. organic-chemistry.org Additionally, the "alkyne zipper reaction," a contra-thermodynamic process that isomerizes an internal alkyne to a terminal position using a strong base, represents another potential synthetic pathway. mdpi.com
Approaches to Internal Alkyne Synthesis
While terminal alkynes are common for click chemistry, internal alkynes (R-C≡C-R') are also incorporated into biotin derivatives for specific applications. The synthesis of internal alkynes can be achieved through various C-C coupling methodologies. organic-chemistry.org One established method is the palladium-catalyzed cross-coupling of a terminal alkyne with an organohalide, a reaction that can be adapted to introduce specific substituents onto the alkyne. chemrxiv.org
A tailored P,N-ligand system has been shown to facilitate the regioselective coupling of unactivated internal acceptor alkynes with terminal donor alkynes, yielding 1,3-enynes. chemrxiv.org Notably, biotin has been demonstrated to be compatible with this methodology, indicating its potential for creating complex, internally functionalized biotin probes. chemrxiv.org Other general synthetic routes include the reaction of organocatalysts with benzaldehydes and benzyl (B1604629) chloride derivatives or the reductive conversion of vicinal dibromoalkenes using a Grignard reagent. organic-chemistry.org These strategies provide a framework for designing and synthesizing this compound derivatives with internal alkyne moieties for advanced applications in chemical biology.
Biotinylation and Linker Chemistry in Conjugate Synthesis
The true utility of this compound lies in its ability to be conjugated to other molecules, such as proteins, nucleic acids, or small-molecule drugs. nih.govjenabioscience.com This is typically achieved via the alkyne group through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), collectively known as "click chemistry". medchemexpress.comnih.govmedchemexpress.com The choice of linker connecting the biotin-alkyne to the target molecule is crucial, as it can influence solubility, steric hindrance, and the accessibility of the biotin for streptavidin binding. lumiprobe.com
Polyethylene (B3416737) glycol (PEG) linkers are frequently used due to their hydrophilicity, which improves the aqueous solubility of the resulting conjugate. medchemexpress.comlumiprobe.commedchemexpress.com These linkers act as flexible spacers, separating the biotin from the conjugated biomolecule to ensure that the biotin-streptavidin interaction is not sterically hindered. lumiprobe.com For proteomic studies, cleavable linkers are often incorporated. nih.govresearchgate.net These linkers allow for the release of the captured biomolecule from the streptavidin resin under specific, mild conditions, which is essential for subsequent analysis by techniques like mass spectrometry. nih.govresearchgate.net Examples include acid-cleavable linkers like dialkoxydiphenylsilane (DADPS) or photocleavable linkers. nih.govresearchgate.netnih.gov
| Linker Type | Description | Key Features | Application Example |
| PEG Linkers | Polyethylene glycol chains of varying lengths (e.g., PEG3, PEG4). medchemexpress.commedchemexpress.com | Increases hydrophilicity and provides a flexible spacer. lumiprobe.com | General biotinylation of proteins and other biomolecules. lumiprobe.com |
| Cleavable Linkers | Contain bonds that can be broken under specific conditions (e.g., acid, light, reducing agents). nih.govresearchgate.net | Allows for the release of captured proteins after affinity purification. nih.gov | Proteomic studies involving mass spectrometry analysis. nih.govnih.gov |
| PATA Linker | p-(N-propynoylamino)toluic acid. nih.gov | An activated triple bond donor for efficient biotinylation. nih.gov | Biotinylation of peptides and oligonucleotides on solid support or in solution. nih.gov |
Design and Synthesis of Multifunctional this compound Probes
To address more complex biological questions, this compound is often integrated into multifunctional probes. These sophisticated chemical tools are designed to perform several tasks simultaneously, such as target identification, visualization, and isolation.
Principles for Trifunctional Scaffold Development
Trifunctional probes are engineered to contain three essential components on a single molecular scaffold: an affinity tag for isolation (e.g., biotin), a reporter group for detection (e.g., a fluorophore like rhodamine), and a reactive group for covalent attachment to a target protein. nih.govsigmaaldrich.com The core principle is to consolidate the detection and isolation steps of a proteomics experiment, thereby accelerating the identification of enzyme activities or protein targets from complex biological mixtures. nih.gov
The synthesis of these probes often involves a modular approach, where each functional element is added sequentially. rsc.orgrsc.org For example, a scaffold can be built on a resin, with orthogonal protecting groups allowing for the specific addition of a fluorescent dye, the biotin moiety, and a reactive group. rsc.org Another advanced strategy employs three sequential and selective triazole-forming reactions on a triazido platform, allowing for the efficient connection of three different functional modules. rsc.org This design enables the rapid generation of probes for applications like dual-labeling of proteins. rsc.org
Integration with Photoreactive Moieties for Target Identification
A powerful strategy for identifying the cellular targets of a small molecule or drug involves the use of photoaffinity labeling (PAL). mdpi.comdrughunter.com This technique utilizes probes that incorporate a photoreactive group, which, upon irradiation with UV light, generates a highly reactive species that forms a covalent bond with nearby molecules—ideally, the specific binding partner. mdpi.comdrughunter.comcore.ac.uk
This compound is frequently used as a component in such photoaffinity probes. core.ac.ukresearchgate.netkyoto-u.ac.jp The alkyne serves as a handle for attaching a reporter tag (like a fluorophore or biotin itself via a secondary click reaction), while the biotin can be used for enrichment. drughunter.comcore.ac.uk Common photoreactive moieties integrated into these probes include benzophenones, diazirines, and aryl azides. mdpi.comtcichemicals.com Benzophenones are widely used because they are relatively stable until activated by UV light. core.ac.ukkyoto-u.ac.jp Diazirines are smaller and can generate highly reactive carbenes, while aryl azides form reactive nitrenes. mdpi.comtcichemicals.com The choice of photoreactive group can influence the labeling efficiency and specificity. tcichemicals.com By combining a photoreactive group with the biotin-alkyne platform, researchers can covalently "trap" and subsequently identify binding proteins, even those with weak or transient interactions. nih.govnih.govnih.gov
| Photoreactive Moiety | Reactive Species Generated | Activation Wavelength | Key Characteristics |
| Benzophenone | Triplet Ketone | ~350-365 nm | Relatively stable; reacts with C-H bonds. mdpi.comcore.ac.uk |
| Aryl Azide (B81097) | Nitrene | ~254-300 nm | Can undergo rearrangements; longer-lived reactive species. mdpi.comtcichemicals.com |
| Diazirine | Carbene | ~350-380 nm | Highly reactive and short-lived; inserts into various bonds. drughunter.comtcichemicals.comnih.gov |
Chemoenzymatic Synthesis Approaches for Modified Biomolecules
Chemoenzymatic synthesis represents a powerful strategy that merges the high selectivity and efficiency of enzymatic catalysis with the broad scope and practicality of chemical synthesis. nih.govnih.gov This hybrid approach is particularly valuable for the precise modification of complex biomolecules under mild, physiological conditions. nih.gov Enzymes are utilized for their ability to catalyze reactions at specific sites on a biomolecule, such as a particular amino acid in a protein or a specific position on a carbohydrate, while chemical synthesis provides access to unique reactive handles, like the alkyne group in this compound, which are not typically found in nature. nih.govwikipedia.org
The core principle of chemoenzymatic modification often involves a two-step process. First, an enzyme is used to introduce a bioorthogonal functional group—a chemical moiety that is inert to biological systems but can react selectively with a specific partner. wikipedia.orgnih.gov Subsequently, a probe molecule, such as this compound, bearing the complementary reactive group is introduced, leading to a highly specific "click" reaction that conjugates the probe to the biomolecule. iris-biotech.depcbiochemres.com
A notable example of this strategy is the use of a promiscuous glutathione (B108866) S-transferase (GST) to enable an "enzymatic click ligation." issuu.com Researchers have demonstrated that certain GST enzymes can be exploited to selectively modify cysteine residues within polypeptides. issuu.com In this approach, the enzyme's natural catalytic activity is repurposed. Instead of its native substrate, the enzyme is presented with a substrate analog that carries a bioorthogonal handle. The enzyme then catalyzes the transfer of this handle onto a specific site on a target protein. This modified protein can then be subjected to a copper-free click chemistry reaction, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with an alkyne-bearing molecule like this compound to achieve site-specific biotinylation. wikipedia.orgissuu.comissuu.com
This chemoenzymatic method provides a significant advantage over purely chemical modification techniques, which can often suffer from a lack of specificity, leading to heterogeneous products. The enzyme directs the modification to a predictable location on the biomolecule, ensuring a uniform population of modified products. nih.gov The subsequent bioorthogonal reaction proceeds with high efficiency and selectivity under biocompatible conditions. nih.govtum.de
The research findings below highlight key aspects of a chemoenzymatic approach for modifying polypeptides.
| Enzyme | Target Biomolecule | Target Residue | Strategy | Bioorthogonal Probe | Application |
| Glutathione S-transferase (promiscuous mutant) | Polypeptides/Proteins | Cysteine | Enzymatic Click Ligation | This compound | Site-specific biotinylation for detection or purification |
This table illustrates the enzymatic strategy that enables the site-specific modification of proteins. The promiscuous nature of the engineered Glutathione S-transferase allows it to accept a non-natural substrate, facilitating the attachment of a chemical reporter. This reporter then serves as a reactive site for subsequent ligation with this compound via a click chemistry reaction. issuu.com This powerful combination of enzymatic precision and bioorthogonal chemistry allows for the creation of specifically labeled biomolecules for a wide range of applications in chemical biology. iris-biotech.de
Fundamental Principles of Click Chemistry Utilizing Decarboxybiotin Alkyne
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Research Applications
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, renowned for its reliability, high yield, and specificity. nih.govwikipedia.org It involves the reaction between a terminal alkyne, such as the one on Decarboxybiotin-Alkyne, and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govorganic-chemistry.org This reaction has found widespread use in diverse fields, including medicinal chemistry, materials science, and bioconjugation, due to its simple execution and the stability of the resulting triazole linker. nih.govnih.gov The triazole ring is considered an excellent bioisosteric replacement for an amide bond due to its stability against enzymatic degradation, pH changes, and redox conditions. nih.gov
The mechanism of CuAAC is distinct from the thermal Huisgen 1,3-dipolar cycloaddition and proceeds at a vastly accelerated rate, often showing a 10⁷ to 10⁸-fold increase. organic-chemistry.org The catalytic cycle begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne. This complex then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, after protonation, releases the stable 1,4-triazole product, regenerating the copper catalyst for the next cycle. wikipedia.org
A significant challenge for applying CuAAC in biological systems is the potential cytotoxicity of the copper catalyst. nih.govresearchgate.net The Cu(I) oxidation state is crucial for catalysis, but it can be unstable in aqueous, aerobic environments, leading to the formation of reactive oxygen species that can damage biomolecules. nih.gov To overcome this, several optimization strategies have been developed. A common approach is the in situ reduction of a more stable Cu(II) salt (e.g., copper sulfate) using a mild reducing agent like sodium ascorbate. nih.gov This ensures a continuous low-level supply of the active Cu(I) catalyst while minimizing oxidative damage. nih.gov Furthermore, studies have indicated that probes bearing azides tend to yield cleaner results in biological systems compared to those with alkynes, as terminal alkynes can be more susceptible to side reactions. nih.gov
The efficiency and biocompatibility of CuAAC reactions have been significantly enhanced through the development of specialized catalyst and ligand systems. Ligands play a critical role in stabilizing the catalytically active Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction rate in aqueous media. nih.govnih.gov
Among the most important advancements was the introduction of the tris(benzyltriazolyl)methyl amine (TBTA) ligand. nih.gov TBTA and its water-soluble derivatives significantly accelerate the CuAAC reaction and protect the copper(I) ion from oxidation, making the reaction highly effective for labeling complex biological entities like viruses and proteins in aqueous solutions. nih.govnih.gov Other ligand systems have also been explored, including those based on N-heterocyclic carbenes (NHCs), which are highly active, and various amine-based ligands that can help prevent the formation of unreactive copper acetylide polymers. nih.gov These advancements have expanded the utility of CuAAC, enabling its application in increasingly complex biological environments.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Copper-Free Bioconjugation
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds efficiently without the need for a cytotoxic metal catalyst. nih.gov The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with an azide to form a stable triazole product. This copper-free approach has become a cornerstone of bioorthogonal chemistry, allowing for the labeling of biomolecules in their native environments, including within living cells and organisms. nih.gov
The success of SPAAC relies on the design and synthesis of cyclooctynes that are stable enough to be handled yet reactive enough to undergo rapid cycloaddition with azides. magtech.com.cn A key development in this area was the introduction of 4-dibenzocyclooctynol (DIBO), which reacts exceptionally fast with azido-containing compounds. nih.govnih.govuu.nl The reactivity of these strained alkynes can be tuned through chemical modifications. For instance, oxidation of the alcohol group in DIBO to a ketone can increase the rate of the SPAAC reaction. magtech.com.cnnih.govnih.govuu.nl A variety of other cyclooctyne derivatives have since been developed, each with a unique reactivity and stability profile, providing a toolkit for researchers to choose the optimal reagent for their specific application. magtech.com.cn The primary challenge associated with SPAAC is often the complex synthesis and optimization of these cyclooctyne derivatives. researchgate.net
The principal advantage of SPAAC is its biocompatibility, stemming from the elimination of the copper catalyst. nih.govresearchgate.net This allows for specific chemical conjugations to occur on cell surfaces, in the cell cytosol, or within a living organism without causing toxicity or interfering with cellular processes. nih.gov SPAAC has thus emerged as an invaluable tool for in vitro and in vivo applications, including molecular imaging, drug delivery, and tracking cellular components like glycans and proteins in real-time. nih.govnih.govnih.gov The ability to perform this highly efficient ligation in a biological setting without external catalysts has fundamentally changed how researchers can study dynamic processes in living systems. nih.gov
Comparative Analysis of Click Chemistry Variants for this compound Conjugation Efficiency
Both CuAAC and SPAAC are highly effective methods for conjugating a this compound probe to an azide-modified target. However, their respective efficiencies and suitabilities depend on the specific application. CuAAC is often characterized by faster reaction kinetics than early versions of SPAAC and high specificity for terminal alkynes, yielding a single 1,4-regioisomer product. organic-chemistry.orgnih.gov In contrast, SPAAC's main advantage is its copper-free nature, which is essential for live-cell applications. nih.gov
Research comparing the two methods in a proteomics context has provided valuable insights. In one study using biotin-alkyne probes to identify O-GlcNAc modified proteins from cell lysates, the CuAAC method identified a greater number of proteins (229) compared to the SPAAC method (188), with an overlap of 114 proteins. nih.gov This suggests that in this in vitro setting, CuAAC provided higher labeling efficiency and specificity. nih.gov The study also noted that the strained alkyne used in SPAAC can exhibit a higher background due to a thiol-yne side reaction with cysteine-containing proteins. nih.gov
Ultimately, the choice between CuAAC and SPAAC involves a trade-off between reaction efficiency and biocompatibility. For in vitro applications where maximal yield and specificity are paramount and the presence of copper can be controlled, CuAAC is a powerful option. nih.gov For studies involving live cells or whole organisms where cytotoxicity is a primary concern, SPAAC is the superior choice despite potential challenges in reagent synthesis and the possibility of certain off-target reactions. nih.govresearchgate.net
Table 1: Comparison of CuAAC and SPAAC in O-GlcNAc Proteomics Data derived from a study comparing biotin-alkyne labeling of cell lysates. nih.gov
| Feature | CuAAC (Biotin-Diazo-Alkyne) | SPAAC (Biotin-DIBO-Alkyne) |
| Total Proteins Identified | 229 | 188 |
| Overlapping Proteins | 114 | 114 |
| Proteins Found in Database | 74 | 46 |
| Conclusion | Higher labeling efficiency and accuracy | Effective, but with higher potential background |
Applications in Advanced Chemical Biology Studies
Protein and Glycan Labeling Strategies
The alkyne handle of DecarboxyBiotin-Alkyne allows for its covalent attachment to biomolecules that have been metabolically or chemically tagged with an azide (B81097) group, via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This bioorthogonal reaction enables the precise labeling of proteins and glycans in complex biological systems.
Metabolic Incorporation of Alkyne-Tagged Precursors
Metabolic labeling is a powerful strategy to study the dynamics of biomolecule synthesis. In this approach, cells are supplied with precursors containing a bioorthogonal handle, such as an alkyne or an azide, which are then incorporated into newly synthesized biomolecules by the cell's own metabolic machinery.
For protein labeling, cells can be incubated with amino acid analogs containing an azide group, such as L-azidohomoalanine (AHA), which is a surrogate for methionine. nih.gov These azido-amino acids are incorporated into newly synthesized proteins during translation. Subsequently, cell lysates are treated with this compound, which selectively reacts with the azide-tagged proteins. This process covalently attaches the biotin (B1667282) moiety to the newly synthesized proteome, enabling its enrichment and identification.
Similarly, glycan biosynthesis can be probed by introducing azide-modified monosaccharide analogs. These azido-sugars are metabolized and incorporated into various glycans. The subsequent reaction with this compound allows for the specific labeling and subsequent analysis of these newly synthesized glycoproteins.
A key advantage of this two-step labeling approach is that the small size of the azide group minimizes perturbations to the natural metabolic pathways, while the subsequent attachment of the bulkier biotin tag occurs after the biological process of interest.
Direct Chemical Labeling of Biomolecules
In addition to metabolic labeling, this compound can be used for the direct chemical labeling of biomolecules that have been modified to contain an azide group. This is particularly useful for in vitro studies or for targeting specific proteins or protein families that are not amenable to metabolic labeling. For instance, a purified protein can be chemically modified to introduce an azide group at a specific site. Subsequent reaction with this compound facilitates the attachment of a biotin tag for downstream applications such as western blotting or affinity purification. researchgate.net
Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) with this compound
Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) is a widely used technique for the detection and identification of newly synthesized proteins. nih.govnih.gov The method relies on the metabolic incorporation of noncanonical amino acids (ncAAs) containing bioorthogonal functional groups into proteins. nih.gov this compound is a critical reagent in the BONCAT workflow for the subsequent detection and enrichment of these tagged proteins.
The general workflow for BONCAT involves incubating cells or organisms with an ncAA, such as the methionine analog azidohomoalanine (AHA). nih.gov Following a defined labeling period, the cells are lysed, and the azide-modified proteins are conjugated to this compound via a click reaction. nih.gov This step attaches a biotin tag to the newly synthesized proteins, which can then be enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry.
Methodological Advancements for Proteome-Wide Analysis
Recent advancements in BONCAT methodology have focused on improving the sensitivity and efficiency of newly synthesized protein identification. One significant development is the use of cleavable biotin-alkyne probes. nih.govnih.gov A study comparing a cleavable biotin-alkyne (dialkoxydiphenylsilane, DADPS) with an uncleavable biotin-alkyne demonstrated a substantial increase in the number of identified and quantified newly synthesized proteins when using the cleavable version. nih.gov The use of such cleavable linkers facilitates the release of the captured peptides from the streptavidin beads, leading to improved recovery and more comprehensive proteome-wide analysis. nih.govnih.gov
| Probe Type | Advantage in BONCAT | Research Finding |
| Cleavable Biotin-Alkyne (e.g., DADPS) | Improved sensitivity and protein identification | Identified and quantified over 50% more newly synthesized proteins compared to uncleavable probes. nih.gov |
| Uncleavable Biotin-Alkyne | Standard probe for BONCAT | Effective for enrichment but may result in lower peptide recovery. nih.gov |
Time-Resolved Investigations of Protein Synthesis and Degradation
A key strength of the BONCAT technique is its ability to provide a snapshot of the proteome synthesized within a specific timeframe. nih.gov By controlling the duration of the ncAA pulse, researchers can investigate changes in protein synthesis in response to various stimuli with high temporal resolution. nih.gov This "pulse-chase" experimental design, where the ncAA is introduced for a specific period (pulse) and then replaced with the natural amino acid (chase), allows for the study of both protein synthesis and degradation rates. The proteins labeled with this compound during the pulse can be tracked over time to determine their stability and turnover. This has proven invaluable for understanding the dynamic nature of the proteome in various biological contexts, including stress responses and disease states. nih.govprecisepeg.com
Activity-Based Protein Profiling (ABPP) Utilizing Alkyne Probes
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to assess the functional state of enzymes in complex biological samples. nih.gov ABPP utilizes active-site-directed chemical probes that covalently bind to the active form of specific enzymes. nih.gov The incorporation of an alkyne handle into these activity-based probes (ABPs) allows for a two-step labeling procedure where this compound can be used as a reporter tag.
In this approach, a complex proteome is treated with an alkyne-modified ABP that targets a specific class of enzymes. frontiersin.org The small size of the alkyne group generally does not interfere with the probe's reactivity or cell permeability. frontiersin.org Following the labeling of the active enzymes, this compound is attached to the probe-enzyme conjugate via click chemistry. researchgate.net This biotinylation enables the selective enrichment of the active enzymes from the proteome for subsequent identification and quantification by mass spectrometry. This two-step approach offers greater flexibility and modularity compared to using probes pre-functionalized with a bulky biotin tag. frontiersin.org
| ABPP Strategy | Description | Role of this compound |
| One-Step Labeling | An activity-based probe containing a bulky reporter tag (e.g., biotin) is directly used to label active enzymes. | Not directly used. |
| Two-Step Labeling (Click Chemistry-ABPP) | An activity-based probe with a small bioorthogonal handle (e.g., alkyne) is used for initial labeling, followed by reaction with a reporter tag. frontiersin.org | Serves as the biotin-containing reporter tag that is attached to the alkyne-modified probe-enzyme complex via a click reaction. researchgate.net |
This click chemistry-based ABPP strategy has been instrumental in drug discovery for target identification and validation, allowing for the profiling of enzyme activities in various physiological and pathological states. nih.gov
Identification of Enzyme Active Sites and Ligand Binding
A primary challenge in drug discovery and enzymology is the precise identification of where a small molecule binds to its protein target. Photoaffinity labeling (PAL) combined with click chemistry is a powerful strategy to address this, and this compound serves as a crucial detection reagent in this workflow. nih.gov
The general PAL process involves a "clickable" photo-probe—a molecule designed to mimic a ligand of interest but modified with two key features: a photoreactive group (e.g., a diazirine or benzophenone) and a bioorthogonal handle, typically an azide. nih.govnih.gov The process unfolds as follows:
Incubation and Binding: The azide-containing photo-probe is incubated with the target protein or in a complex cellular lysate, where it binds non-covalently to its target enzyme's active site or ligand-binding pocket.
Photo-activation and Covalent Crosslinking: Upon exposure to UV light of a specific wavelength, the photoreactive group is activated, forming a highly reactive intermediate that rapidly forms a stable, covalent bond with nearby amino acid residues within the binding site. nih.gov
Labeling with this compound: The now azide-tagged protein is treated with this compound. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the cornerstone of click chemistry, covalently links the alkyne of the decarboxybiotin probe to the azide on the target protein. iris-biotech.de
Enrichment and Identification: The biotin tag allows for the highly specific enrichment of the labeled protein (and its cross-linked peptide fragments after digestion) from the complex mixture using streptavidin-coated affinity beads. researchgate.netnih.gov The enriched proteins or peptides are then analyzed by mass spectrometry to precisely identify the protein and map the amino acid residues involved in the binding site. nih.govnih.gov
This method allows researchers to confirm direct target engagement and pinpoint the exact location of ligand interaction, providing critical insights for structure-based drug design. nih.gov
| Step | Description | Key Reagent/Technique | Purpose |
| 1 | A ligand analog is synthesized with an azide handle and a photoreactive group. | Azide-modified photo-probe | To bind the target protein's active site. |
| 2 | The probe-protein complex is irradiated with UV light. | Photoaffinity Labeling (PAL) | To form a covalent bond within the binding site. |
| 3 | The azide-labeled protein is reacted with this compound. | Click Chemistry (CuAAC) | To attach a biotin affinity tag. |
| 4 | Biotinylated proteins are captured from the lysate. | Streptavidin Affinity Purification | To isolate the target protein. |
| 5 | Captured proteins are digested and analyzed. | Mass Spectrometry | To identify the protein and its binding site. |
Competitive ABPP for Inhibitor Selectivity Profiling
Activity-Based Protein Profiling (ABPP) is a chemoproteomic technique used to assess the functional state of entire enzyme families directly in native biological systems. nih.govresearchgate.net Competitive ABPP is an extension of this method that provides a powerful platform for determining the potency and selectivity of enzyme inhibitors. nih.govresearchgate.net this compound is integral to the detection and quantification steps of many ABPP workflows. frontiersin.org
The competitive ABPP workflow proceeds as follows:
Inhibitor Treatment: A biological sample (e.g., cell lysate or live cells) is treated with a potential enzyme inhibitor at varying concentrations. The inhibitor binds to the active sites of its target enzymes.
Probe Labeling: The sample is then treated with a broad-spectrum, azide-modified Activity-Based Probe (ABP). This probe is designed to react covalently with the active site of a specific class of enzymes (e.g., serine hydrolases or cysteine proteases). scispace.com If an enzyme's active site is already occupied by the inhibitor, it cannot be labeled by the ABP.
Biotin Tagging via Click Chemistry: this compound is added to the sample. It reacts via click chemistry with the azide handle on any ABPs that have successfully labeled an enzyme. frontiersin.org
Analysis and Quantification: The level of protein biotinylation is quantified. This can be done by separating proteins via SDS-PAGE and detecting with streptavidin-HRP, or more comprehensively using mass spectrometry-based proteomics to quantify the abundance of labeled enzymes across the proteome. researchgate.netdntb.gov.ua
A reduction in the biotin signal for a particular enzyme in the presence of the inhibitor indicates successful target engagement. By profiling this effect across many enzymes simultaneously, researchers can generate a detailed selectivity profile, identifying both on-target and potential off-target interactions of a drug candidate. nih.govnih.gov
| Condition | Target Enzyme Activity | ABP Binding | Biotinylation Level | Interpretation |
| No Inhibitor | Active | High | High (Baseline) | Enzyme is functionally active. |
| Effective Inhibitor | Inhibited | Low / None | Low / None | Inhibitor successfully binds to the active site. |
| Ineffective Inhibitor | Active | High | High | Inhibitor does not bind to the target enzyme. |
| Off-Target Enzyme | Active | High | High | Inhibitor is selective and does not bind this enzyme. |
Imaging and Visualization in Biological Systems
Visualizing the location and dynamics of proteins within a cell is fundamental to understanding their function. This compound facilitates cellular imaging through a two-step labeling strategy that leverages the high specificity of click chemistry and the robust biotin-streptavidin interaction.
Integration with Fluorescent Reporters
This compound can be used in concert with fluorescent reporters for multi-modal analysis. The primary method involves bioorthogonal metabolic labeling, where cells are cultured with a precursor molecule (e.g., an amino acid or sugar) modified with an azide group. thermofisher.com This azide-tagged precursor is incorporated by the cell's natural metabolic pathways into newly synthesized proteins or glycans.
For visualization, two parallel detection methods can be employed:
Direct Fluorescent Labeling: The azide-modified biomolecules can be directly "clicked" to an alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-FAM). interchim.frmedchemexpress.com This allows for immediate visualization of the labeled molecules via fluorescence microscopy.
Biotin Tagging for Amplified Signal: In a parallel sample, this compound is clicked onto the azide-modified targets. While biotin itself is not fluorescent, it can be detected by subsequent incubation with a fluorescently-conjugated streptavidin molecule (e.g., Streptavidin-Alexa Fluor 488). thermofisher.com This streptavidin-based detection often results in significant signal amplification because one streptavidin protein can bind multiple fluorescent dyes and has four binding sites for biotin.
This dual approach allows researchers to confirm labeling and perform different types of downstream analysis. "Click-on" fluorogenic dyes, which are weakly fluorescent until they react with an azide, are also valuable reporters in this context as they reduce background from unreacted dye. nih.govnih.gov
| Reporter Type | Labeling Principle | Signal Amplification | Key Advantage |
| Alkyne-Fluorophore | Direct covalent attachment of dye to target via click chemistry. | No | Simplicity and direct, one-step visualization. |
| This compound + Fluorescent Streptavidin | Two-step: click chemistry followed by affinity binding of labeled streptavidin. | Yes | Higher sensitivity due to signal amplification. |
| "Click-on" Dyes | Alkyne-dye becomes highly fluorescent only after reacting with an azide. | No | Low background signal, improving signal-to-noise ratio. |
Applications in Cellular and Subcellular Localization Studies
Determining the precise location of a protein within a cell (e.g., in the nucleus, mitochondria, or cell membrane) is crucial for understanding its biological role. nih.gov The strategy of metabolic labeling coupled with click chemistry detection using this compound is a powerful method for these studies.
The workflow is similar to that for imaging:
Metabolic Labeling: Cells are treated with an azide-modified metabolic precursor, which is incorporated into a specific class of biomolecules. For example, L-azidohomoalanine (AHA) is used to label newly synthesized proteins, while azido-sugars can be used to label glycoproteins. thermofisher.com
Click Reaction: After a period of incorporation, cells are fixed, permeabilized, and reacted with this compound. This attaches a biotin tag to all biomolecules that incorporated the azide precursor.
Visualization: The biotin tag is then visualized using fluorescently labeled streptavidin. Confocal microscopy or other high-resolution imaging techniques are used to acquire images of the cells.
Localization Analysis: The spatial distribution of the fluorescence signal reveals the subcellular localization of the newly synthesized proteins or modified biomolecules. For instance, a signal concentrated in the endoplasmic reticulum and Golgi apparatus would be expected for secreted proteins, while a nuclear signal would indicate the localization of nuclear proteins.
This technique provides a snapshot of where specific biochemical processes, such as protein synthesis or post-translational modification, are occurring within the cell at a given time. acs.org
Applications in Proteomics and Interactomics Research
Enrichment and Isolation of Labeled Biomolecules
A primary application of DecarboxyBiotin-Alkyne is the selective enrichment and isolation of specifically labeled biomolecules from complex cellular mixtures. This process is critical for reducing sample complexity and enabling the detection of low-abundance proteins or interaction partners that would otherwise be obscured. beilstein-journals.org
The enrichment of biomolecules tagged with this compound relies on the well-established high-affinity interaction between biotin (B1667282) and the protein streptavidin (or its relative, avidin). nih.gov Biotinylated molecules bind to streptavidin immobilized on a solid support, such as agarose (B213101) beads, allowing unbound proteins and other cellular components to be washed away. nih.govresearchgate.net
A key feature of using a biotin analog like decarboxybiotin is its modified binding affinity to streptavidin. jenabioscience.comvectorlabs.com While the interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, making elution difficult without harsh, denaturing conditions, decarboxybiotin binds with lower affinity. jenabioscience.comnih.gov This characteristic allows for the gentle elution of captured biomolecules using milder conditions, such as competitive displacement with free biotin or desthiobiotin. vectorlabs.comfishersci.ie This "soft-release" is advantageous as it helps preserve the integrity of isolated proteins and their interaction partners. vectorlabs.com
| Compound | Dissociation Constant (Kd) with Streptavidin | Binding Characteristic |
| Biotin | ~10-15 M | Essentially irreversible jenabioscience.comnih.gov |
| Desthiobiotin | ~10-11 M | Reversible, allows gentle elution jenabioscience.comvectorlabs.com |
| DecarboxyBiotin | (Similar to Desthiobiotin) | Reversible, allows gentle elution |
This table illustrates the difference in binding affinity between biotin and its analog desthiobiotin, which shares similar properties with decarboxybiotin, enabling milder purification protocols.
To improve the sensitivity and efficiency of proteomic analyses, enhanced enrichment strategies have been developed. The use of decarboxybiotin is itself an enhancement, as its gentle elution characteristics minimize the co-purification of endogenous biotinylated proteins that bind strongly to streptavidin. vectorlabs.com
Further advancements include the incorporation of cleavable linkers into the biotin-alkyne probe structure. nih.govbiorxiv.org For instance, acid-cleavable linkers like dialkoxydiphenylsilane (DADPS) have been shown to significantly improve the identification and quantification of newly synthesized proteins in a technique known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT). nih.govresearchgate.netnih.gov In BONCAT, an azide-modified amino acid analog is incorporated into proteins, which are then tagged with a biotin-alkyne probe for enrichment. researchgate.netnih.gov Using a cleavable linker allows for the release of the captured peptides from the streptavidin beads prior to mass spectrometry analysis, which can enhance detection sensitivity. nih.gov
A comparative study highlighted the superior performance of a cleavable biotin-alkyne probe (DADPS) over an uncleavable one, identifying over 50% more proteins and peptides. researchgate.netnih.gov
| Starting Proteome Amount | Unique Peptides Identified (Cleavable Linker) | Unique Peptides Identified (Uncleavable Linker) |
| 4 mg | ~35,000 | ~25,000 |
| 2 mg | ~30,000 | ~20,000 |
| 1 mg | ~25,000 | ~15,000 |
This table summarizes findings on how a cleavable biotin-alkyne linker (DADPS) improves peptide identification rates in BONCAT experiments compared to an uncleavable linker across different amounts of starting material, demonstrating an enhanced enrichment strategy. Data adapted from researchgate.net.
Mass Spectrometry-Based Proteomic Analysis
Following enrichment, mass spectrometry (MS) is the primary analytical tool used to identify and quantify the isolated proteins and peptides. researchgate.netnih.gov The ability to couple affinity purification using probes like this compound with high-resolution mass spectrometry has revolutionized the study of proteomes. beilstein-journals.orgnih.gov
This compound facilitates quantitative proteomics, which aims to measure and compare the relative abundance of proteins across different biological samples. nih.govnih.gov This is crucial for understanding how protein expression changes in response to various stimuli, diseases, or developmental stages.
One powerful approach involves the use of isobaric tags, such as Tandem Mass Tags (TMT). nih.govnih.gov In this method, peptides from different samples (e.g., control vs. treated) are labeled with distinct TMT reagents. After labeling, the samples are combined and analyzed together. During MS analysis, the isolated peptides are fragmented, releasing reporter ions whose intensities correspond to the relative abundance of the peptide in each original sample. cngb.org Studies using BONCAT have successfully employed cleavable biotin-alkyne probes for the TMT-based quantification of newly synthesized proteins, demonstrating the utility of this chemical tool in differential expression analysis. nih.govnih.gov
A significant application of alkyne-containing probes is the identification of post-translational modifications (PTMs) and the specific sites where small molecules bind to proteins. beilstein-journals.orgnih.gov In a typical chemical proteomics workflow, a small molecule probe containing an alkyne group is introduced to cells or cell lysates. biorxiv.org This probe covalently attaches to its protein targets. After cell lysis, this compound is attached via click chemistry, enabling the enrichment of the probe-protein conjugates. beilstein-journals.org
Subsequent digestion of the enriched proteins into peptides, followed by MS/MS analysis, allows for the precise identification of the modified peptide. beilstein-journals.orgbiorxiv.org This provides direct evidence of the protein target and can pinpoint the exact amino acid residue that the probe interacted with, effectively mapping the ligand-binding site. biorxiv.orgdrughunter.com
Investigation of Small Molecule-Protein Interactions
Understanding how small molecules, such as drugs or metabolites, interact with the proteome is fundamental to drug discovery and chemical biology. biorxiv.orgresearchgate.net this compound is a key reagent in chemical proteomics strategies designed to map these interactions on a global scale. biorxiv.org
This approach, often termed activity-based protein profiling (ABPP), utilizes reactive probes that are derivatized with an alkyne handle. biorxiv.org These probes bind to specific classes of proteins within the complex cellular environment. The subsequent attachment of this compound and affinity purification isolates these "active" proteins for identification. This strategy has been instrumental in identifying the cellular targets of various small molecules and characterizing the reactivity of entire protein families. biorxiv.org Furthermore, biotin analogues have been used directly as inhibitors to probe the binding pockets of specific enzymes, such as Biotin Protein Ligase, to aid in the development of new antibacterial agents. iris-biotech.de
| Study Focus | Compound Class / Method | Target | Reference |
| Screening and identification of inhibitors | In situ click chemistry | Biotin Protein Ligase | iris-biotech.de |
| Development of antibacterial agents | Biotin Analogues | Biotin Protein Ligase | iris-biotech.de |
| Probing the ribose-binding pocket | BPL Inhibitors | Staphylococcus aureus Biotin Protein Ligase | iris-biotech.de |
This table highlights selected research where biotin analogues and related chemical biology methods were used to investigate small molecule-protein interactions, specifically targeting Biotin Protein Ligase.
Target Identification and Validation in Chemical Biology
This compound is a powerful tool for the identification and validation of protein targets of small molecules, a critical step in drug discovery and chemical biology. Its structure is designed for a strategy known as in situ click chemistry, which allows for the identification of potent enzyme inhibitors directly within the biological target's active site. rsc.orgnih.gov
The core principle involves using the target protein itself as a template to catalyze the formation of its own high-affinity inhibitor. This compound, acting as a biotin analogue, is one of the fragments used in this process. Its biotin-like core structure directs it to the active site of biotin-utilizing enzymes. The terminal alkyne group serves as a reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click" reaction. rsc.orgiris-biotech.de
A primary example of this application is in the identification of inhibitors for Biotin Protein Ligase (BPL), particularly from the pathogenic bacterium Staphylococcus aureus (SaBPL), which is a promising target for new antibacterial agents. rsc.orgnih.govnih.gov In these studies, researchers use this compound as a fixed anchor piece that binds to the biotin-binding pocket of the enzyme. A library of small molecule fragments containing azide (B81097) groups is then introduced. The enzyme's active site brings a complementary azide fragment into close proximity and optimal orientation with the alkyne of the this compound. This proximity effect dramatically accelerates the click reaction, leading to the formation of a stable triazole-linked inhibitor with high affinity and specificity for the enzyme. rsc.orgnih.gov
By identifying which azide fragments from the library react most efficiently, researchers can rapidly screen for and identify potent lead compounds. This target-guided synthesis approach validates that the enzyme (e.g., SaBPL) is the direct target of the newly formed inhibitor and confirms the binding of the this compound probe to the active site.
| Component | Function in Target Identification | Example Target |
|---|---|---|
| This compound | Binds to the active site of biotin-dependent enzymes; provides an alkyne handle for click chemistry. | Staphylococcus aureus Biotin Protein Ligase (SaBPL) |
| Azide Fragment Library | Provides diverse chemical structures that can bind to adjacent pockets within the enzyme's active site. | N/A |
| Target Enzyme (Template) | Catalyzes the formation of a high-affinity inhibitor by bringing the alkyne and azide fragments together. | SaBPL |
| Triazole Product | The final, high-potency inhibitor formed in situ. | Novel antibacterial compounds |
Elucidation of Molecular Mechanisms of Action
Beyond simply identifying a target, this compound is instrumental in elucidating the molecular mechanism of action of the inhibitors it helps to create. The inhibitors formed via the in situ click chemistry approach are, by their nature, active-site binders. Studying how these synthesized inhibitors interact with the target protein provides deep insights into the enzyme's function and the nature of its active site.
In the context of S. aureus BPL, this enzyme is a master regulator of biotin metabolism, essential for bacterial survival. nih.govnih.gov It performs two key functions: catalyzing the covalent attachment of biotin to essential metabolic enzymes and acting as a transcriptional repressor for genes involved in biotin synthesis and transport. nih.govgenecopoeia.com Inhibitors that block the active site, developed using this compound, can disrupt these vital processes.
Research has shown that such inhibitors act by competing with the natural substrate, biotin. nih.gov By analyzing the structure-activity relationship of the triazole inhibitors formed, scientists can map the topology of the enzyme's active site and understand which chemical features are critical for binding and inhibition. This knowledge helps in refining inhibitor design to develop compounds with greater potency and selectivity, which is crucial for creating effective antibacterial drugs with minimal off-target effects. nih.gov The use of this compound thus directly contributes to understanding how blocking the BPL active site leads to an antibacterial effect, clarifying the enzyme's role as a druggable target.
| Enzyme | Cellular Function | Mechanism of Inhibition | Research Finding |
|---|---|---|---|
| Biotin Protein Ligase (BPL) | Covalently attaches biotin to carboxylase enzymes; regulates biotin synthesis and uptake. nih.govgenecopoeia.com | Competitive inhibition at the biotin-binding site. | Blocking BPL function disrupts fatty acid synthesis and other essential metabolic pathways, leading to bacterial cell death. nih.gov |
| Acetyl-CoA Carboxylase (ACC) | A biotin-dependent enzyme essential for fatty acid synthesis. | Indirectly inhibited when BPL is blocked, as it does not become biotinylated (activated). | Inhibition of BPL leads to decreased ACC activity, a key mechanism of antibacterial action. nih.gov |
| Pyruvate Carboxylase (PC) | A biotin-dependent enzyme involved in central metabolism. | Indirectly inhibited due to lack of biotinylation by BPL. | Disruption of PC function contributes to the overall metabolic failure in bacteria treated with BPL inhibitors. nih.gov |
Probing Post-Translational Modifications (PTMs)
While this compound is a biotin analogue, its primary application in the literature is not as a general probe for identifying various post-translational modifications (PTMs). General PTM analysis often involves metabolically incorporating a bio-orthogonal handle (like an alkyne or azide) onto a class of molecules (e.g., glycans, lipids, or specific amino acids) and then using a biotinylated probe for enrichment and subsequent identification by mass spectrometry. researchgate.netnih.gov
Instead, the utility of this compound is more specific and targeted. It is used to investigate the enzyme responsible for a particular PTM: biotinylation . Biotinylation is the process of covalently attaching biotin to a specific lysine (B10760008) residue on a protein, a crucial PTM for the function of several metabolic enzymes. nih.govnih.gov The enzyme that catalyzes this PTM is Biotin Protein Ligase. genecopoeia.com
Therefore, this compound is best described as a tool to probe the "writer" of the biotinylation PTM. By acting as an active-site-directed probe for BPL, it allows researchers to:
Identify and study the function of the enzyme responsible for biotinylation.
Develop inhibitors that can modulate the activity of this enzyme.
Understand the downstream consequences of inhibiting this specific PTM pathway.
In this context, this compound does not probe for existing PTMs on a proteome-wide scale but rather serves as a chemical probe to dissect the mechanism of the enzyme that installs the biotin PTM. Its application provides a powerful example of how chemical tools can be used to study the enzymatic machinery that governs post-translational modifications.
Applications in Glycobiology and Lipidomics Research
Glycan Imaging and Metabolic Engineering Studies
The study of glycans, or complex carbohydrates, is essential for understanding cell signaling, immune responses, and disease progression. DecarboxyBiotin-Alkyne serves as a critical detection and purification reagent in a two-step strategy to probe glycan biology.
First, cells are cultured with unnatural sugar molecules that have been chemically modified to contain an azide (B81097) group. nih.gov These "azido-sugars" are processed by the cell's natural metabolic pathways and incorporated into newly synthesized glycoproteins. nih.govrsc.orgsemanticscholar.org This metabolic labeling approach effectively plants a tiny chemical handle onto cellular glycans.
In the second step, after the cells are harvested and lysed, this compound is added. It reacts specifically with the azide groups on the glycans via click chemistry. nih.govacs.org This reaction attaches a biotin (B1667282) tag to the target glycans. For imaging purposes, the biotin tag can be visualized using streptavidin conjugated to a fluorescent dye. In metabolic engineering studies, the biotin tag is exploited for affinity purification. nih.gov Researchers can use streptavidin-coated beads to capture the biotinylated glycans, separating them from other cellular components for detailed analysis by techniques like mass spectrometry. researchgate.net This allows for the identification and quantification of specific glycans produced under various conditions.
Table 1: Examples of Azido-Sugars Used in Metabolic Glycan Labeling This table is interactive and can be sorted by clicking on the column headers.
| Azido-Sugar Precursor | Abbreviation | Typical Application |
|---|---|---|
| N-azidoacetylmannosamine (peracetylated) | Ac4ManNAz | Labeling of sialic acids |
| N-azidoacetylgalactosamine (peracetylated) | Ac4GalNAz | Labeling of O-linked glycans |
| N-azidoacetylglucosamine (peracetylated) | Ac4GlcNAz | Labeling of N-linked and O-linked glycans |
| 6-azidofucose (peracetylated) | Ac46AzFuc | Labeling of fucosylated glycans |
Investigations of Lipid Biosynthesis Pathways
Lipidomics, the large-scale study of lipids, benefits significantly from metabolic labeling strategies that employ bioorthogonal chemistry. Similar to the approach used in glycobiology, researchers can introduce lipids or their precursors containing azide groups into cells to monitor the synthesis and transformation of lipid molecules.
This method involves feeding cells azide-modified fatty acids or head groups, which are then utilized by cellular enzymes in the construction of more complex lipids, such as phospholipids, triglycerides, and cholesterol esters. This process effectively tags newly created lipids with an azide handle. Following lipid extraction from the cells, this compound is used to "click" a biotin tag onto these azide-labeled lipids. nih.govacs.org
The biotinylated lipids can then be selectively enriched from the total lipid extract using streptavidin affinity chromatography. This purification step is crucial as it concentrates the newly synthesized lipids, making them easier to detect and identify using mass spectrometry. This powerful combination of metabolic labeling, click chemistry, and affinity purification allows scientists to trace the flow of lipid precursors through complex biosynthetic pathways, identify novel lipid metabolites, and understand how these pathways are altered in different physiological or disease states.
Table 2: Research Findings from Alkyne-Lipid Tracing Studies This table is interactive and can be sorted by clicking on the column headers.
| Research Area | Key Finding | Significance |
|---|---|---|
| Fatty Acid Anabolism | Tracing of alkyne-labeled palmitate and linoleate (B1235992) revealed dynamic incorporation into hundreds of lipid species. | Provided high-resolution data on the metabolic fate of dietary fatty acids. |
| Phospholipid Remodeling | Pulse-chase experiments showed that a major fraction of polyunsaturated phosphatidylcholine (PC) in hepatocytes is produced from phosphatidylethanolamine (B1630911) (PE). | Elucidated the importance of the PEMT pathway in liver lipid metabolism. |
| Medium-Chain Fatty Acid (MCFA) Metabolism | Alkyne-MCFA tracers helped identify the specific enzymes responsible for synthesizing MCFA-containing triacylglycerols in the liver. | Clarified the distinct metabolic handling of MCFAs compared to long-chain fatty acids. |
| Fatty Acid β-Oxidation | Novel oxaalkyne fatty acid tracers enabled the detailed tracking of β-oxidation intermediates within mitochondria. | Offered an unprecedented view of the lipid catabolism pathway and its intermediates. |
Interrogation of Membrane Dynamics and Lipid-Protein Interactions
Cellular membranes are dynamic structures composed of a lipid bilayer and associated proteins. The interactions between lipids and proteins are fundamental to cellular function, governing processes like signal transduction and transport. This compound is instrumental in methods designed to capture and identify these often-transient interactions.
In these experiments, cells are metabolically labeled with azide-containing lipid analogs, which become integrated into cellular membranes. These azide-lipids are positioned alongside or in direct contact with membrane proteins. In some advanced applications, the lipid probe also contains a photoactivatable group. rsc.org Brief exposure to UV light can permanently crosslink the lipid to any immediately adjacent proteins, trapping the interaction. rsc.org
After cell lysis, the this compound probe is used to tag the azide-labeled lipids. The subsequent pull-down using streptavidin beads isolates not only the biotinylated lipid but also any proteins that were interacting with or crosslinked to it. thermofisher.comnih.gov These co-purified proteins can then be identified by mass spectrometry. This "catch and release" strategy provides a powerful snapshot of the lipid-protein interactome within a native membrane environment, revealing how specific lipids organize protein function and influence the dynamic architecture of the cell membrane. nih.govresearchgate.net
Methodological Considerations and Optimization in Decarboxybiotin Alkyne Applications
Reaction Kinetics and Efficiency in Complex Biological Matrices
The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction involving DecarboxyBiotin-Alkyne within complex biological environments, such as cell lysates, is governed by several factors. nih.gov The choice of buffer is paramount; primary amine-containing buffers like Tris (tris(hydroxymethyl)aminomethane) should be avoided as they can inhibit the reaction. nih.gov In contrast, buffers such as phosphate-buffered saline (PBS), triethanolamine (B1662121) (TEA), and 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) are more suitable, with HEPES often yielding better results. nih.gov
Reaction efficiency is also dependent on the concentration of the labeling reagents. vectorlabs.comvectorlabs.com A general protocol for labeling proteins in a cell lysate (1-5 mg/mL) often involves a final this compound concentration ranging from 2 µM to 40 µM. vectorlabs.comvectorlabs.com The reaction is typically initiated by the addition of a copper (II) sulfate (B86663) (CuSO₄) solution, a copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), and a reducing agent such as sodium ascorbate. vectorlabs.comvectorlabs.com Incubation is usually performed at room temperature for around 30 minutes, although longer reaction times may enhance labeling efficiency. vectorlabs.comresearchgate.net
The orientation of the click reaction components also plays a role. In proteomic studies, an excess of the detection tag (e.g., an azide-fluorophore) is used to ensure complete reaction with the alkyne-probe-labeled proteins. nih.gov However, when the alkyne-containing tag is used in excess, it can lead to side reactions with protein nucleophiles. nih.gov Therefore, the ideal orientation for minimizing non-specific labeling involves using an alkyne-probe (like this compound) and a corresponding azide-tag for detection or enrichment. nih.gov
| Parameter | Recommendation/Observation | Rationale | Source |
|---|---|---|---|
| Buffer System | Use PBS, TEA, or HEPES. Avoid Tris. | Primary amines in Tris inhibit the CuAAC reaction. | nih.gov |
| Reagent Concentration | Probe: 2-40 µM (optimization may be required). | Balances labeling efficiency with potential for background signal. | vectorlabs.comvectorlabs.com |
| Reaction Time | Typically 30 minutes at room temperature. | Longer times may improve labeling, but also risk increasing non-specific reactions. | vectorlabs.comresearchgate.net |
| Reaction Orientation | Alkyne-probe with azide-tag is preferred. | Minimizes non-specific reactions that can occur when an alkyne-tag is used in excess. | nih.gov |
Specificity and Selectivity of Labeling
Achieving high specificity and selectivity is critical for accurately identifying the intended biological targets of this compound probes. This involves both minimizing unwanted reactions and designing probes with inherent selectivity.
Strategies for Minimizing Non-Specific Reactivity and Off-Target Effects
Non-specific binding and off-target effects are significant challenges in labeling experiments within cellular lysates. researchgate.net One major source of non-specific reactivity is the interaction of the alkyne group, particularly when activated by copper, with protein nucleophiles like cysteine residues. nih.gov Several strategies can be employed to mitigate these effects.
Blocking Free Thiols: Pre-treating samples with alkylating agents can block free cysteine residues, preventing their unintended reaction with the alkyne probe. nih.gov
Buffer Optimization: Adjusting the pH of the buffer can alter the charge of both the probe and potential off-targets, thereby reducing non-specific electrostatic interactions. nicoyalife.comaatbio.com
Use of Additives:
Blocking Proteins: Adding an inert protein like Bovine Serum Albumin (BSA) at concentrations around 1% can help to saturate non-specific binding sites on surfaces and within the protein mixture. nicoyalife.comaatbio.com
Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20, can disrupt non-specific hydrophobic interactions between the probe and other proteins. nicoyalife.comaatbio.com
Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can create a shielding effect that reduces charge-based non-specific interactions. nicoyalife.comaatbio.com
It has been observed that click reactions where the biomolecule contains an azide (B81097) and the detection moiety is an alkyne-dye can be prone to non-specific side reactions. researchgate.net This reinforces the importance of using the alkyne-probe/azide-tag orientation. nih.gov
Design of Highly Selective Probes
The intrinsic design of the biotin-alkyne probe is a key determinant of its selectivity. researchgate.net The structure, particularly the linker connecting the biotin (B1667282) moiety to the alkyne reactive handle, can be optimized to enhance target engagement while minimizing off-target binding. researchgate.net
The development of cleavable linkers represents a significant advancement in probe design. nih.gov These linkers, which can be sensitive to acid, light, or specific enzymes, are incorporated between the biotin and the alkyne. nih.govtum.de This design allows for the selective release of labeled biomolecules from streptavidin beads under mild conditions, which can help to reduce the co-purification of non-specifically bound proteins that are often released under the harsh conditions required to disrupt the strong biotin-streptavidin interaction. nih.govtum.de For example, a probe designed with an acid-sensitive dialkoxydiphenylsilane (DADPS) motif demonstrated high selectivity and allowed for efficient cleavage with 10% formic acid. nih.gov
Furthermore, photoaffinity labeling (PAL) tags can be incorporated into probe design. Recent developments include tags like PALBOX, a cyclobutane (B1203170) diazirine, which shows reduced pH-dependent reactivity and can label target proteins in cells with fewer off-target effects compared to traditional alkyl diazirines. researchgate.netnih.gov
Permeability and Delivery into Cellular and Tissue Environments
For in-cellulo or in-vivo labeling, the this compound probe must be able to cross cellular membranes and penetrate tissue. The biophysical properties of the probe heavily influence its cellular uptake. nih.gov Key factors include hydrophobicity, charge, and molecular size. mdpi.comresearchgate.net While this compound itself is a relatively small molecule, its permeability can be a limiting factor. Studies on other molecular probes, such as hydrocarbon-stapled peptides, have shown that optimizing hydrophobic content is a key driver of cellular uptake. nih.gov
Improving the cell permeability of probes is an active area of research. For instance, the development of an FP-alkyne probe demonstrated vastly improved cell permeability compared to its reporter-tag functionalized counterparts, facilitating the profiling of enzyme activity directly in living cells rather than just in lysates. nih.gov The structural characteristics of a probe, including its lipophilicity and the presence and positioning of charges, are critical features that control its accumulation and distribution within cells. mdpi.com
Compatibility with Downstream Analytical and Purification Techniques
This compound must be compatible with a range of downstream applications used for the enrichment and identification of labeled proteins. The biotin moiety allows for highly efficient affinity purification using streptavidin- or avidin-coated beads. researchgate.net However, the strength of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) presents a major challenge for eluting the captured proteins. nih.gov
Several strategies have been developed to overcome this limitation:
Cleavable Linkers: As mentioned previously, incorporating a cleavable linker into the probe design allows for the release of target proteins under mild conditions, preserving protein integrity and reducing background contaminants. nih.govtum.de
Peptide-Level Enrichment: Instead of purifying intact proteins, the sample can be digested into peptides first, followed by enrichment of the biotinylated peptides. nih.gov Biotinylated peptides may elute more readily from streptavidin beads than whole proteins. nih.gov
Anti-Biotin Antibodies: An alternative to streptavidin is the use of anti-biotin antibodies coupled to a solid support. researchgate.netnih.gov This interaction is typically less strong, allowing for more efficient elution of the biotinylated molecules. researchgate.net
Following enrichment, the identified proteins are commonly analyzed by mass spectrometry (MS). nih.gov The workflow, often referred to as "bottom-up" proteomics, involves digesting the enriched proteins into peptides, separating them via liquid chromatography (LC), and then analyzing them by tandem mass spectrometry (MS/MS) for identification. nih.gov The use of this compound is generally compatible with these standard proteomic workflows, including pull-down assays followed by western blotting or mass spectrometry. researchgate.netebi.ac.uk
| Technique | Compatibility Consideration | Optimization Strategy | Source |
|---|---|---|---|
| Affinity Purification | The very strong biotin-streptavidin interaction makes elution difficult. | Use probes with cleavable linkers; enrich at the peptide level; use anti-biotin antibodies instead of streptavidin. | nih.govresearchgate.netnih.gov |
| Mass Spectrometry | The probe and linker fragments should not interfere with MS analysis. | Design probes that leave a small, known mass tag after cleavage for easier identification. | nih.gov |
| Western Blotting | Requires effective transfer and detection of biotinylated proteins. | Standard protocols are generally compatible; ensure thorough washing steps to reduce background from non-specific binding. | researchgate.net |
Future Perspectives and Emerging Avenues of Research
Development of Novel DecarboxyBiotin-Alkyne Derivatives with Enhanced Reactivity or Specificity
The effectiveness of this compound as a probe is fundamentally tied to the performance of its alkyne handle in bioorthogonal reactions. A significant area of future research lies in the rational design of new derivatives with superior reaction kinetics and greater specificity to minimize off-target labeling.
Research Focus Areas:
Modification of the Alkyne Moiety: The terminal alkyne of the current molecule is effective in copper-catalyzed azide-alkyne cycloaddition (CuAAC), but this method's in vivo use can be limited by copper's cytotoxicity. nih.gov Future derivatives will likely incorporate strained cyclooctynes to enable rapid, copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net The design of the cycloalkyne core is critical; for instance, less reactive alkynes like benzothiophene-fused azacyclononyne (BT9N) have been shown to reduce non-specific intracellular bioconjugation compared to highly reactive DBCO and BCN moieties. rsc.org
Linker Optimization: The hexynoic acid linker connecting the decarboxybiotin headgroup to the alkyne can be modified to alter properties such as solubility, cell permeability, and steric hindrance. Introducing polyethylene (B3416737) glycol (PEG) linkers, for example, could enhance aqueous solubility and reduce non-specific protein binding.
Fluorogenic Probes: A key advancement is the development of "smart" probes that become fluorescent only after reacting with their target. rsc.orgacs.org Designing this compound derivatives that are fluorogenic would enable researchers to visualize target engagement in living cells in real-time without the need for wash steps to remove unreacted, fluorescently-tagged reporters. acs.orgresearchgate.net
| Bioorthogonal Reaction | Key Features | Potential for this compound Derivatives |
|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and reliability, but requires a potentially cytotoxic copper catalyst. nih.govnih.gov | Standard reaction for the current terminal alkyne probe, primarily for in vitro and cell lysate studies. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, making it suitable for live-cell and in vivo applications. Reaction rates vary with the type of strained alkyne used. nih.govresearchgate.net | Derivatives incorporating strained alkynes (e.g., BCN, DBCO) would enable in vivo labeling. rsc.org |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast reaction kinetics, ideal for capturing dynamic processes in vivo. nih.govnih.gov | While not a direct alkyne reaction, the biotin (B1667282) scaffold could be derivatized with a dienophile (e.g., trans-cyclooctene) instead of an alkyne for applications requiring the fastest kinetics. |
Integration with Multi-Omics Approaches for Holistic Biological Understanding
Modern biological research increasingly relies on integrating multiple layers of information—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of cellular function. nih.gov Chemical probes like this compound are powerful tools for adding a layer of functional proteomics, or "interactomics," to these studies.
By using this compound to label and identify binding partners in a specific cellular state, researchers can generate a list of target proteins. This "interactome" dataset can then be correlated with transcriptomic data (which genes are active) and genomic data (what genetic variations are present) to uncover novel connections between genotype and phenotype. For instance, if a genetic mutation is associated with a disease, a this compound-based chemoproteomic experiment could reveal how that mutation alters protein interactions, providing a mechanistic link between the gene and the disease pathology. This multi-omics approach transforms the probe from a simple labeling reagent into a tool for systems-level biological discovery. nih.gov
Advancements in In Vivo Bioorthogonal Labeling Technologies
Applying bioorthogonal chemistry in whole living organisms presents significant challenges, including probe delivery, stability, and reaction efficiency at low concentrations. researchgate.netescholarship.org Future research will focus on adapting this compound for robust in vivo use.
One key strategy is metabolic labeling, where cells are supplied with a precursor molecule (e.g., an azide-modified sugar or amino acid) that they incorporate into their own biomolecules. researchgate.netaip.org These metabolically installed azide (B81097) handles can then be targeted by an in vivo-administered this compound derivative. researchgate.net For this to be successful, the probe must be stable in the bloodstream, able to reach the target tissue, and react quickly and specifically with the azide-labeled biomolecules. researchgate.netnih.gov The development of derivatives with enhanced SPAAC kinetics is crucial for these applications, as the rapid reaction rates are necessary to achieve labeling at the low concentrations found in a whole organism. nih.gov
Computational and Machine Learning Approaches for Probe Design and Interaction Prediction
Computational chemistry and machine learning are revolutionizing the design and application of chemical probes. nih.gov These approaches can accelerate the development of new this compound derivatives and predict their biological targets, saving significant experimental time and resources.
Probe Design: Computational methods like Density Functional Theory (DFT) and distortion/interaction analysis can be used to model and predict the reactivity of different alkyne structures. nih.govnih.govrsc.org This allows for the in silico screening of novel strained alkynes to identify candidates with optimal stability and reactivity before they are synthesized.
Interaction Prediction: Machine learning algorithms, particularly deep learning, are becoming increasingly powerful at predicting protein-protein and protein-ligand interactions. researchgate.netnih.govunibo.it A model could be trained on the structural features of this compound and known biotin-binding proteins. This model could then be used to screen entire proteomes to predict novel binding partners or, importantly, to identify potential off-targets, thereby helping to design derivatives with higher specificity. youtube.combiorxiv.org
| Computational Approach | Application in this compound Research |
|---|---|
| Molecular Docking | Predicting the binding pose and affinity of this compound derivatives within the active site of target proteins. |
| Quantum Mechanics (e.g., DFT) | Calculating the strain energy and reaction barriers of novel alkyne derivatives to predict their bioorthogonal reactivity. nih.govrsc.org |
| Machine Learning (Supervised) | Training models on known protein-ligand interaction data to predict novel protein targets for this compound. researchgate.netnih.gov |
| Machine Learning (Unsupervised) | Clustering proteins based on features to identify groups that may share binding affinity for the probe, even without prior interaction data. researchgate.net |
Potential in Synthetic Biology and Biotechnology Applications
Synthetic biology applies engineering principles to design and construct new biological parts, devices, and systems. idtdna.com Biotechnology uses these systems for practical applications, such as producing chemicals or therapeutics. nih.gov this compound and its future derivatives represent valuable analytical tools for these fields.
In synthetic biology, engineered cells often contain complex, synthetic genetic circuits. A this compound probe could be used to specifically label and quantify the protein components of these circuits, confirming their expression and localization within the cell. It could also be used to study how synthetic proteins interact with the host cell's native proteome.
In biotechnology, the probe could be used for enzyme discovery. For example, a library of microorganisms could be screened with a this compound-based probe to identify those that possess novel biotin-processing enzymes, which could then be harnessed for industrial applications like biocatalysis. idtdna.com Furthermore, the principles of synthetic biology can be applied to create biosensors where, for instance, a toxin-antitoxin system is engineered to control cell viability based on the presence of a target molecule, a process that could be monitored or verified using bioorthogonal probes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
